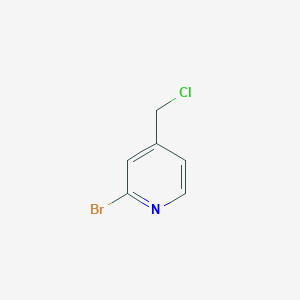

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, related compounds such as para-bromochlorobenzene, bromobenzene, and various bromo-chloro substituted benzenes have been studied for their crystal structures, vibrational spectra, and reactivity . These studies provide insights into the physical and chemical properties of halogenated benzenes, which can be extrapolated to understand the characteristics of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various methods, including Diels-Alder reactions, C-H activation, and halogen-lithium exchange followed by coupling reactions . For instance, 1,2-bis(trimethylsilyl)benzenes are used as starting materials to obtain bromo-functionalized derivatives through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence and position of halogen substituents. X-ray crystallography and electron diffraction studies have revealed that these molecules can exhibit different conformations and crystal symmetries . For example, the crystal structure of para-bromochlorobenzene has been found to have a space group P21/a with two molecules in the unit cell, suggesting possible statistical symmetry or equal probability of two orientations of the molecule . Similarly, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction, showing a mixture of anti and gauche conformers . These findings can help predict the molecular structure of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.

Chemical Reactions Analysis

The reactivity of halogenated benzenes can be studied through various spectroscopic and computational methods. Dissociative electron attachment studies show that halogenated benzenes can form fragment anions, and the yields of these anions are temperature-dependent . Additionally, the vibrational spectra and theoretical calculations can provide insights into the reactivity and stability of these compounds . For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene (BDB) has been coupled with DFT analysis to study its electronic density and local reactivity properties . These studies can inform the potential chemical reactions of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene.

Physical and Chemical Properties Analysis

Halogenated benzenes exhibit a range of physical and chemical properties, including vibrational frequencies, NMR spectra, and nonlinear optical properties . The presence of halogen atoms affects the geometry of the benzene ring and its normal modes of vibrations . Computational studies using methods like DFT and HF can predict these properties and compare them with experimental values . For instance, the vibrational investigation of BDB has revealed its higher electronic density and nonlinear optical properties . These properties are crucial for understanding the behavior of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene in different environments and its potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization of CCR5 Antagonists

Research has demonstrated the synthesis of novel non-peptide CCR5 antagonists using intermediates that share structural similarities with 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene. These compounds exhibit bioactivity, highlighting their potential application in medicinal chemistry for the development of therapeutic agents. The synthesis involves bromination, reduction, and elimination reactions, indicating the versatility of bromo- and chloro-substituted benzene derivatives in complex organic syntheses (Cheng De-ju, 2015), (H. Bi, 2015).

Electrochemical Synthesis and Coordination Compounds

Another study explored the electrochemical reactions of chlorobenzene and related compounds, leading to the synthesis of organoantimony compounds. This research indicates the potential of bromo- and chloro-substituted benzene derivatives in electrochemical synthesis, offering pathways to new materials with unique properties and applications in coordination chemistry (Sarbjit Rala, 2019).

Dissociative Electron Attachment Studies

A study on the temperature dependence of dissociative electron attachment (DEA) to related bromo- and chloro-substituted benzene molecules provides insight into their physical properties and reactions with electrons. Such research is crucial for understanding the fundamental chemical properties of these compounds, with potential applications in materials science and nanotechnology (M. Mahmoodi-Darian et al., 2010).

Propriétés

IUPAC Name |

2-bromo-1-(2-bromoethyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTQVICDUIVRAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618565 |

Source

|

| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |

CAS RN |

52927-98-7 |

Source

|

| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)